N-(2,3-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.09324893 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : N-(2,3-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives have been synthesized through various chemical reactions. For example, one study employed carbodiimide condensation catalysis for creating such compounds, confirming their structures through IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Spectroscopic and Quantum Studies : Spectroscopic methods, including vibrational spectra and electronic properties studies, have been used to analyze similar compounds. Some derivatives have shown potential as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency and non-linear optical activity (Mary et al., 2020).
Biological and Pharmacological Applications
Antimicrobial Activities : Certain derivatives of this compound have been explored for their antimicrobial properties. A study found that compounds containing this structure were more effective against fungi than bacteria, with significant activity against Candida species (Mokhtari & Pourabdollah, 2013).
Antitumor Activity : These compounds have also been evaluated for antitumor activities. A study demonstrated that derivatives bearing different heterocyclic ring systems exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Chemical Properties and Interactions
pKa Determination : The acidity constants of certain derivatives were determined via UV spectroscopic studies, providing insights into the protonation behavior on different nitrogen atoms in the molecule (Duran & Canbaz, 2013).
Corrosion Inhibition : Some studies have investigated the use of this compound derivatives as corrosion inhibitors, revealing their potential in protecting materials like steel in acidic environments (Yıldırım & Çetin, 2008).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-5-7-13(12(11)2)18-16(20)10-19-14-8-3-4-9-15(14)22-17(19)21/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPRJKBYCZVLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.